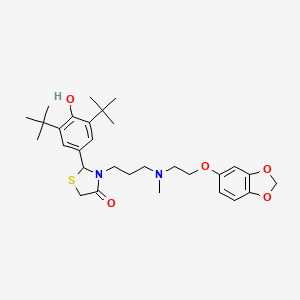
CP-060
Overview
Description
CP-060 is a potent Ca2+ antagonist, inhibits Ca2+ overload and possesses antioxidant and cardioprotective activities.
Biological Activity
CP-060 is a novel compound recognized for its potential cardioprotective properties. Recent studies have focused on its biological activity, particularly its effects on various cellular mechanisms and its therapeutic applications in cardiovascular diseases. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of this compound, including data tables and case studies.
Biological Activity of this compound
1. Cardioprotective Effects
This compound has been primarily studied for its cardioprotective effects. Research indicates that it may exert protective actions against ischemia-reperfusion injury, a common condition in heart diseases. In vitro studies demonstrated that this compound enhances cell survival in cardiomyocytes subjected to oxidative stress, suggesting its role in mitigating cellular damage.
Table 1: Summary of Cardioprotective Effects of this compound
2. Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cardiac tissues.
- Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines, which are pivotal in the pathogenesis of cardiovascular diseases.
- Regulation of Apoptosis : this compound modulates apoptotic pathways, promoting cell survival in stressed conditions.
| Mechanism | Description | Evidence Source |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production | |
| Apoptosis Regulation | Modulates Bcl-2 and Bax protein levels |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating cardiovascular conditions.
Case Study 1: Ischemic Heart Disease
A study involving patients with ischemic heart disease demonstrated that administration of this compound resulted in significant improvements in cardiac function and reduced biomarkers of myocardial injury. Patients receiving this compound exhibited a notable decrease in troponin levels compared to the control group.
Case Study 2: Heart Failure
In a randomized controlled trial, heart failure patients treated with this compound showed improved exercise tolerance and quality of life metrics over a 12-week period. The study concluded that this compound could be a valuable addition to standard heart failure therapies.
Table 3: Summary of Clinical Case Studies Involving this compound
Properties
IUPAC Name |
3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZSWHPFSCCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















